molecular formula C11H15N5OS B8313587 1-(2-aminoethyl)-5-(4-methoxybenzylthio)-1H-tetrazole

1-(2-aminoethyl)-5-(4-methoxybenzylthio)-1H-tetrazole

Cat. No. B8313587
M. Wt: 265.34 g/mol
InChI Key: HGWPKWSYMBTIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117125

Procedure details

To a solution of 22.8 g. (12.5 mmol) of 1-(2-aminoethyl)-1,4-dihydro-5H-tetrazole-5-thione, hydrochloride in 100 ml. of N,N-dimethylformamide and 100 ml. of acetone was added 34.3 ml. (25 mmol) of triethylamine. To the resulting suspension was added slowly a solution of 19.5 g. (12.5 mmol) of p-methoxybenzyl chloride in 30 ml. of acetone. After stirring at room temperature for 15 hours, the mixture was filtered. The filtrate was evaporated to dryness. The residue was taken up in 350 ml. of 5% NaHCO3, and extracted with ethyl acetate. The combined extract was dried (MgSO4) and evaporated to dryness to give an oil which was chromatographed on a silica gel column, eluting with a gradient of 5-10% ethanol in chloroform. Fractions containing product by thin layer chromatography were pooled, and evaporated to dryness to give 1-(2-aminoethyl)-5-(4-methoxybenzylthio)-1H-tetrazole as a brown oil (26 g., 80%). An analytical sample of the crystalline amine hydrochloride (mp 148°-150°) was obtained by treating the product with an ethereal HCl solution.
Name
1-(2-aminoethyl)-1,4-dihydro-5H-tetrazole-5-thione, hydrochloride
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Three
Quantity
12.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][N:5]1[C:9](=[S:10])[NH:8][N:7]=[N:6]1.CN(C)C=O.C(N(CC)CC)C.[CH3:23][O:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Cl)=[CH:27][CH:26]=1>CC(C)=O>[NH2:2][CH2:3][CH2:4][N:5]1[C:9]([S:10][CH2:29][C:28]2[CH:31]=[CH:32][C:25]([O:24][CH3:23])=[CH:26][CH:27]=2)=[N:8][N:7]=[N:6]1 |f:0.1|

Inputs

Step One
Name
1-(2-aminoethyl)-1,4-dihydro-5H-tetrazole-5-thione, hydrochloride
Quantity
12.5 mmol
Type
reactant
Smiles
Cl.NCCN1N=NNC1=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
12.5 mmol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting suspension was added slowly a solution of 19.5 g
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
of 5% NaHCO3, and extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 5-10% ethanol in chloroform
ADDITION
Type
ADDITION
Details
Fractions containing product by thin layer chromatography
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCCN1N=NN=C1SCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.